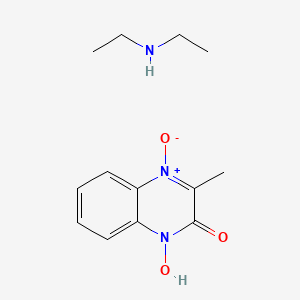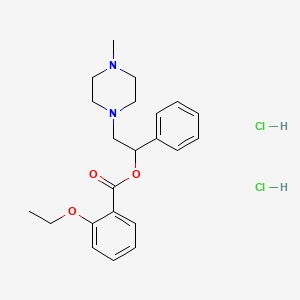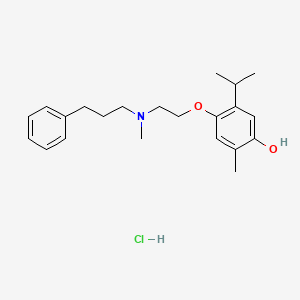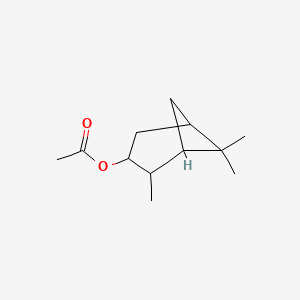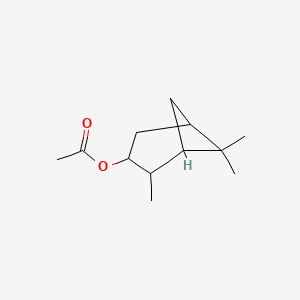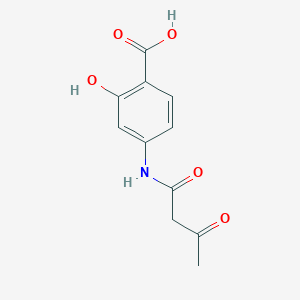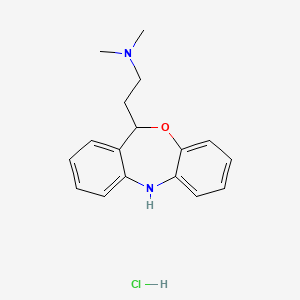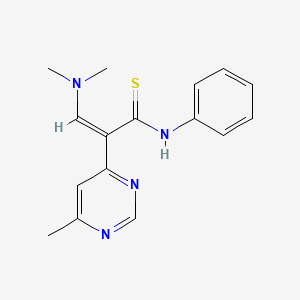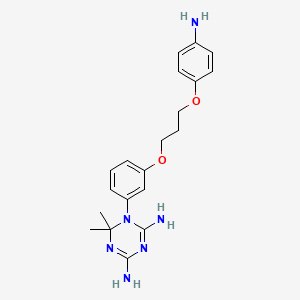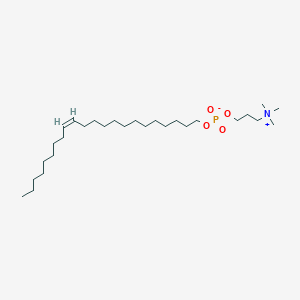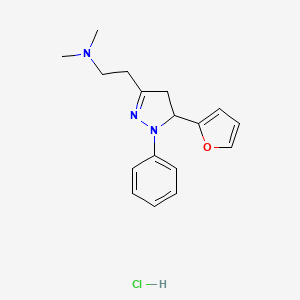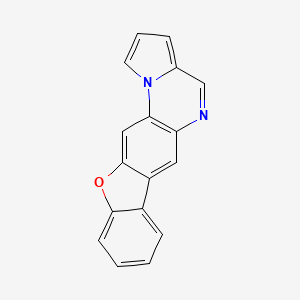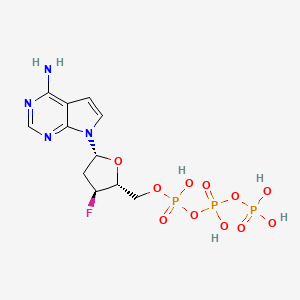
7-Deaza-3'FATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-3’FATP is a modified nucleotide analog that has gained significant attention in the field of molecular biology and biochemistry. This compound is particularly known for its ability to improve the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides. The modification at the 7-position of the purine ring in 7-Deaza-3’FATP prevents the formation of secondary structures, thereby enhancing the efficiency of polymerase chain reactions (PCR).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-3’FATP involves multiple steps, starting from commercially available nucleoside precursorsThe reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of 7-Deaza-3’FATP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Deaza-3’FATP undergoes various chemical reactions, including substitution and phosphorylation.
Common Reagents and Conditions: Common reagents used in the synthesis of 7-Deaza-3’FATP include phosphoramidites, anhydrous solvents, and specific catalysts. The reactions are typically carried out under controlled temperatures and anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products: The major product of these reactions is 7-Deaza-3’FATP, which is obtained in high purity after purification steps such as HPLC. The compound is characterized by its enhanced stability and ability to improve PCR amplification of GC-rich sequences .
Aplicaciones Científicas De Investigación
7-Deaza-3’FATP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In molecular biology, it is used to improve the amplification of GC-rich DNA sequences, which are often difficult to amplify using standard nucleotides . In medicine, 7-Deaza-3’FATP is employed in diagnostic assays for the detection of genetic mutations and infectious diseases . The compound is also used in the synthesis of modified oligonucleotides for therapeutic applications .
Mecanismo De Acción
The mechanism of action of 7-Deaza-3’FATP involves its incorporation into DNA during PCR amplification. The deaza modification at the 7-position of the purine ring prevents the formation of secondary structures, thereby enhancing the efficiency of DNA polymerases. This modification also improves the stability of the DNA duplex, allowing for more accurate and efficient amplification of GC-rich sequences .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 7-Deaza-3’FATP include 7-Deaza-dGTP and 7-Deaza-7-modified α-L-threofuranosyl guanosine triphosphate. These compounds also feature modifications at the 7-position of the purine ring, which enhance their stability and efficiency in PCR amplification .
Uniqueness: What sets 7-Deaza-3’FATP apart from these similar compounds is its specific modification at the 3’-position, which further enhances its ability to improve the amplification of GC-rich sequences. This unique modification makes 7-Deaza-3’FATP particularly valuable in applications where high specificity and efficiency are required .
Propiedades
Número CAS |
132062-53-4 |
|---|---|
Fórmula molecular |
C11H16FN4O11P3 |
Peso molecular |
492.18 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16FN4O11P3/c12-7-3-9(16-2-1-6-10(13)14-5-15-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Clave InChI |
UJXIWLFWJMJWHV-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



